RO-0335

Descripción general

Descripción

Depulfavirine es un novedoso y potente inhibidor no nucleósido de la transcriptasa inversa (INNTI) de difenil éter. Se utiliza principalmente en el tratamiento de infecciones por el virus de la inmunodeficiencia humana (VIH). Depulfavirine inhibe la replicación del VIH al dirigirse a la enzima transcriptasa inversa, que es crucial para el ciclo de replicación del virus .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Depulfavirine se sintetiza a través de una serie de reacciones químicas que involucran derivados de difenil éter.

Métodos de Producción Industrial

La producción industrial de depulfavirine implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye etapas como cristalización, purificación y control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

Depulfavirine sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno en la molécula.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y reacciones de depulfavirine incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno.

Agentes reductores: Como el borohidruro de sodio.

Agentes sustituyentes: Como halógenos y grupos alquilo.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones son varios derivados de depulfavirine, cada uno con propiedades inhibitorias específicas contra la transcriptasa inversa .

Aplicaciones Científicas De Investigación

Scientific Research Applications

RO-0335 has several significant applications across various fields:

1. Antiviral Research:

- This compound has shown potent antiviral activity against wild-type HIV with a mean IC50 value of 1.2 nM in cell culture . Its efficacy against common NNRTI-resistant mutations makes it a candidate for further clinical development.

2. Resistance Development Studies:

- Research has demonstrated that this compound can lead to specific mutations associated with resistance. In vitro studies have identified two primary pathways for resistance development involving mutations at positions V106 and F227, among others . Understanding these pathways is critical for optimizing treatment regimens.

3. Clinical Trials:

- This compound is currently undergoing clinical trials to evaluate its safety and efficacy in treating HIV infections. It is in Phase 3 trials, indicating promising results that warrant further investigation in larger populations .

4. Chemical and Biological Studies:

- The compound serves as a model for studying diphenylether derivatives and their properties, contributing to broader chemical research initiatives. Its biological effects on viral replication are also under investigation, providing insights into potential therapeutic applications beyond HIV.

Case Study 1: Resistance Selection

In an experimental setup involving sequential passage experiments at low multiplicity of infection (MOI), researchers observed that specific amino acid changes were necessary for significant loss of susceptibility to this compound. The study highlighted that mutations such as V106I/A and F227C were pivotal in developing resistance pathways . This information is vital for clinicians to anticipate potential resistance patterns in patients undergoing treatment with this compound.

Case Study 2: Efficacy Against Resistant Strains

A comparative study found that this compound maintained activity against HIV strains bearing common NNRTI resistance mutations. The compound's ability to inhibit replication effectively even in resistant strains underscores its potential role in future therapeutic regimens .

Mecanismo De Acción

Depulfavirine ejerce sus efectos inhibiendo la enzima transcriptasa inversa del VIH. Esta enzima es responsable de convertir el ARN viral en ADN, un paso crucial en el ciclo de replicación del virus. Al unirse a la enzima transcriptasa inversa, depulfavirine evita la síntesis de ADN viral, inhibiendo así la replicación del virus .

Comparación Con Compuestos Similares

Compuestos Similares

Elsulfavirine: Otro INNTI utilizado en el tratamiento de infecciones por VIH.

Delavirdine: Un potente INNTI con un mecanismo de acción similar

Singularidad

Depulfavirine es único debido a su alta potencia y selectividad para la enzima transcriptasa inversa. Ha mostrado una actividad antiviral superior en comparación con otros INNTI y conserva la actividad contra una gran cantidad de aislados clínicos resistentes a INNTI .

Actividad Biológica

RO-0335 is a compound that has garnered attention in the field of pharmacology due to its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Overview of this compound

This compound is a small molecule compound that has been studied for its effects on various biological systems. Its mechanism of action primarily involves modulation of cellular pathways that lead to apoptosis (programmed cell death) and inhibition of cell proliferation, particularly in cancerous cells.

The primary biological activity of this compound is linked to its ability to induce oxidative stress within cells. This oxidative stress is characterized by an increase in reactive oxygen species (ROS), which can trigger several downstream effects:

- Induction of Apoptosis : this compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cell lines.

- Inhibition of Cell Proliferation : The compound inhibits growth in various cancer cell lines by disrupting mitochondrial function and promoting ROS accumulation.

Research Findings

Several studies have investigated the biological effects of this compound, focusing on its antiproliferative properties and mechanisms:

- Antiproliferative Effects : In vitro studies have demonstrated that this compound significantly inhibits the growth of various human cancer cell lines. The compound's efficacy was assessed using dose-response experiments, revealing a clear correlation between concentration and reduction in cell viability.

- Caspase Activation : Research indicates that this compound induces caspase-3 activation, a critical step in the apoptotic pathway. This effect was confirmed through assays measuring caspase activity post-treatment with this compound.

- ROS Production : The compound's ability to generate ROS was quantitatively measured using fluorescence-based assays. Increased levels of ROS were observed following treatment with this compound, suggesting its role in mediating oxidative stress-related cellular damage.

Data Table: Summary of Biological Activities

| Activity | Observation | Reference |

|---|---|---|

| Antiproliferative Effect | Significant reduction in cell viability | |

| Caspase Activation | Increased caspase-3 activity post-treatment | |

| ROS Generation | Elevated ROS levels detected |

Case Studies

A notable case study involving this compound examined its effects on specific cancer types. In this study, researchers treated human colorectal cancer cells with varying concentrations of this compound and monitored changes in cell growth and apoptosis markers over time.

Case Study Findings:

- Cell Line Used : Caco2 (human colorectal carcinoma)

- Treatment Duration : 48 hours

- Key Results :

- A significant decrease in cell proliferation was noted at concentrations above 10 µM.

- Caspase-3 activation increased by over 2-fold compared to untreated controls.

- ROS levels peaked at 48 hours post-treatment, correlating with increased apoptosis rates.

Propiedades

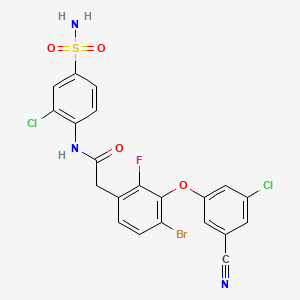

IUPAC Name |

2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]-N-(2-chloro-4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrCl2FN3O4S/c22-16-3-1-12(20(25)21(16)32-14-6-11(10-26)5-13(23)8-14)7-19(29)28-18-4-2-15(9-17(18)24)33(27,30)31/h1-6,8-9H,7H2,(H,28,29)(H2,27,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUUICLVCQQMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrCl2FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867365-76-2 | |

| Record name | VM-1500A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867365762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Depulfavirine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP6H7RDZ5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.